Ethyl 2-(2-chloropyridin-3-yl)acetate Ethyl 2-(2-chloropyridin-3-yl)acetate
Brand Name: Vulcanchem
CAS No.: 164464-60-2
VCID: VC21299486
InChI: InChI=1S/C9H10ClNO2/c1-2-13-8(12)6-7-4-3-5-11-9(7)10/h3-5H,2,6H2,1H3
SMILES: CCOC(=O)CC1=C(N=CC=C1)Cl
Molecular Formula: C9H10ClNO2
Molecular Weight: 199.63 g/mol

Ethyl 2-(2-chloropyridin-3-yl)acetate

CAS No.: 164464-60-2

Cat. No.: VC21299486

Molecular Formula: C9H10ClNO2

Molecular Weight: 199.63 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(2-chloropyridin-3-yl)acetate - 164464-60-2

Specification

CAS No. 164464-60-2
Molecular Formula C9H10ClNO2
Molecular Weight 199.63 g/mol
IUPAC Name ethyl 2-(2-chloropyridin-3-yl)acetate
Standard InChI InChI=1S/C9H10ClNO2/c1-2-13-8(12)6-7-4-3-5-11-9(7)10/h3-5H,2,6H2,1H3
Standard InChI Key BOAKAIDVPSXXTO-UHFFFAOYSA-N
SMILES CCOC(=O)CC1=C(N=CC=C1)Cl
Canonical SMILES CCOC(=O)CC1=C(N=CC=C1)Cl

Introduction

Chemical Identity and Properties

Basic Information

Ethyl 2-(2-chloropyridin-3-yl)acetate is an organic compound with the molecular formula C9H10ClNO2. This compound has a molecular weight of 199.63 g/mol as computed by PubChem 2.2. It belongs to the class of chlorinated pyridine derivatives and contains an ethyl ester functional group . The presence of both the pyridine ring and the ester functionality contributes to its chemical reactivity and potential utility in organic synthesis.

Structural Characteristics

The molecular structure of ethyl 2-(2-chloropyridin-3-yl)acetate consists of a 2-chloropyridine ring with an acetate group at the 3-position. The compound features a chlorine atom at the 2-position of the pyridine ring, which significantly influences its chemical behavior and reactivity. The acetate group contains an ethyl ester, which provides opportunities for various chemical transformations. The specific arrangement of these functional groups gives the compound its distinctive chemical properties and potential applications .

Physical Properties

While detailed physical property data is limited in the available literature, as an organic compound containing a chlorinated pyridine ring and an ester group, ethyl 2-(2-chloropyridin-3-yl)acetate likely exists as a colorless to pale yellow liquid or solid at room temperature. Its solubility characteristics would be expected to include good solubility in organic solvents such as alcohols, ethers, and chlorinated solvents, with limited solubility in water due to its predominantly hydrophobic nature.

Nomenclature and Identification

Systematic Nomenclature

According to the International Union of Pure and Applied Chemistry (IUPAC) naming conventions, the compound is systematically named as ethyl 2-(2-chloropyridin-3-yl)acetate. This name was computed by Lexichem TK 2.7.0 and is documented in the PubChem database . The name systematically describes the compound's structure: an ethyl ester of an acetic acid derivative where the acetic acid is substituted at its alpha position with a 2-chloropyridin-3-yl group.

Alternative Names and Identifiers

The compound is associated with several synonyms and alternative identifiers that facilitate its identification in chemical databases and scientific literature:

Identifier TypeValue
CAS Registry Number164464-60-2
PubChem CID15326671
Synonymsethyl 2-(2-chloropyridin-3-yl)acetate; ETHYL 2-CHLOROPYRIDINE-3-ACETATE; 3-PYRIDINEACETIC ACID, 2-CHLORO-, ETHYL ESTER; MFCD17214401
InChIInChI=1S/C9H10ClNO2/c1-2-13-8(12)6-7-4-3-5-11-9(7)10/h3-5H,2,6H2,1H3
InChIKeyBOAKAIDVPSXXTO-UHFFFAOYSA-N
SMILESCCOC(=O)CC1=C(N=CC=C1)Cl

Table 1: Identification codes and alternative names for ethyl 2-(2-chloropyridin-3-yl)acetate

Database Records

The compound was initially added to the PubChem database on February 9, 2007, with the most recent modification to its record dated March 1, 2025 . This consistent database tracking enables researchers to access standardized information about the compound's properties and characteristics.

Chemical Structure Representation

Two-Dimensional Structure

The two-dimensional structural representation of ethyl 2-(2-chloropyridin-3-yl)acetate depicts its molecular framework with the pyridine ring containing a nitrogen atom at position 1, a chlorine substituent at position 2, and an acetate group (CH2COOC2H5) at position 3. The structure clearly shows the connectivity between atoms and the spatial arrangement of the functional groups within the molecule .

Three-Dimensional Conformation

The three-dimensional conformational structure of ethyl 2-(2-chloropyridin-3-yl)acetate provides insights into its spatial arrangement and potential interactions with biological targets. The pyridine ring adopts a planar conformation due to its aromatic character, while the acetate side chain extends away from the ring. The chlorine atom at position 2 and the nitrogen atom in the pyridine ring can potentially serve as hydrogen bond acceptors, which may be relevant for interactions with biological macromolecules .

Synthetic Methods and Preparation

Reaction Conditions

Typical reaction conditions for the synthesis of similar compounds often involve:

  • For esterification reactions: acid catalysis (such as H2SO4 or p-toluenesulfonic acid) or coupling reagents (DCC, EDC, etc.)

  • For alkylation reactions: use of strong bases (LDA, n-BuLi) followed by electrophilic quenching

  • Moderate to elevated temperatures (room temperature to reflux)

  • Anhydrous conditions to prevent hydrolysis of intermediates

Comparative Analysis

Structural Analogs

Understanding the relationship between ethyl 2-(2-chloropyridin-3-yl)acetate and its structural analogs provides insights into its unique properties and potential applications. The table below presents a comparative analysis of this compound with structurally similar molecules:

CompoundStructural DifferencesPotential Impact on Properties
Ethyl 2-(3-chloropyridin-4-yl)acetateChlorine at position 3 instead of 2; Acetate at position 4 instead of 3Different electronic distribution; Altered reactivity patterns
Ethyl 2-(2-chloropyridin-4-yl)acetateAcetate at position 4 instead of 3Modified steric environment; Different substitution patterns for reactions
Methyl 2-(2-chloropyridin-3-yl)acetateMethyl ester instead of ethyl esterSlightly altered physical properties; Different hydrolysis rates
2-(2-Chloropyridin-3-yl)acetic acidCarboxylic acid instead of esterIncreased polarity; Different reactivity profile

Table 2: Comparative analysis of ethyl 2-(2-chloropyridin-3-yl)acetate with structural analogs

Structure-Activity Considerations

The specific positioning of functional groups in ethyl 2-(2-chloropyridin-3-yl)acetate likely influences its chemical reactivity and potential biological activity:

  • The chlorine atom at position 2 creates an electron-deficient center, enhancing the electrophilicity of the adjacent carbon atoms

  • The pyridine nitrogen provides a site for hydrogen bonding and potential coordination with metals

  • The acetate group offers opportunities for metabolic transformations in biological systems

Chemical Reactivity

Hydrolysis

The ester functionality in ethyl 2-(2-chloropyridin-3-yl)acetate is susceptible to hydrolysis under both acidic and basic conditions. Base-catalyzed hydrolysis would yield the corresponding carboxylate salt, while acid-catalyzed hydrolysis would produce the carboxylic acid. These transformations are relevant for potential metabolic pathways if the compound were to be used in biological applications.

Nucleophilic Substitution

The chlorine atom at position 2 of the pyridine ring is activated toward nucleophilic aromatic substitution due to the electron-withdrawing effect of the ring nitrogen. This reactivity could be exploited in synthetic applications to introduce various nucleophiles (amines, thiols, alcohols) at this position.

Reduction Reactions

The ester group can undergo reduction with appropriate reducing agents (such as LiAlH4 or DIBAL-H) to yield the corresponding alcohol. Additionally, the pyridine ring could be reduced under catalytic hydrogenation conditions to give the corresponding piperidine derivative.

Future Research Directions

Analytical Considerations

For researchers working with this compound, several analytical approaches would be valuable:

  • NMR spectroscopy (1H, 13C) for structural confirmation

  • Mass spectrometry for molecular weight verification and fragmentation pattern analysis

  • IR spectroscopy for functional group identification

  • X-ray crystallography for definitive structural characterization if crystalline forms can be obtained

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